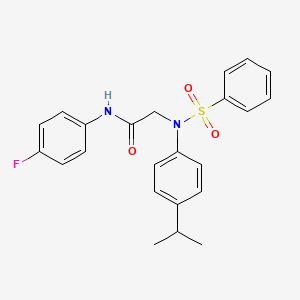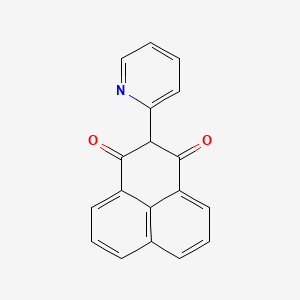
2-(2-pyridinyl)-1H-phenalene-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-pyridinyl)-1H-phenalene-1,3(2H)-dione, also known as PPD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. PPD is a yellow crystalline powder that is soluble in organic solvents and is used in the synthesis of various compounds.
Wirkmechanismus
The mechanism of action of 2-(2-pyridinyl)-1H-phenalene-1,3(2H)-dione is not fully understood, but it is believed to interact with cellular pathways involved in inflammation and cancer. 2-(2-pyridinyl)-1H-phenalene-1,3(2H)-dione has been shown to inhibit the activity of certain enzymes involved in inflammation and to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(2-pyridinyl)-1H-phenalene-1,3(2H)-dione has been shown to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. 2-(2-pyridinyl)-1H-phenalene-1,3(2H)-dione has been found to inhibit the production of inflammatory cytokines and to reduce the growth and proliferation of cancer cells. 2-(2-pyridinyl)-1H-phenalene-1,3(2H)-dione has also been shown to increase the activity of certain enzymes involved in antioxidant defense.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-pyridinyl)-1H-phenalene-1,3(2H)-dione is a versatile compound that can be used in a variety of experiments and applications. 2-(2-pyridinyl)-1H-phenalene-1,3(2H)-dione is relatively easy to synthesize and is commercially available. However, 2-(2-pyridinyl)-1H-phenalene-1,3(2H)-dione can be toxic in high doses and should be handled with care. 2-(2-pyridinyl)-1H-phenalene-1,3(2H)-dione can also be sensitive to air and moisture and should be stored in a dry, dark place.
Zukünftige Richtungen
There are many potential future directions for research involving 2-(2-pyridinyl)-1H-phenalene-1,3(2H)-dione. One area of interest is the development of new organic semiconductors using 2-(2-pyridinyl)-1H-phenalene-1,3(2H)-dione as a building block. Another area of interest is the use of 2-(2-pyridinyl)-1H-phenalene-1,3(2H)-dione as a drug candidate for the treatment of various diseases, including cancer and inflammation. Further research is needed to fully understand the mechanism of action of 2-(2-pyridinyl)-1H-phenalene-1,3(2H)-dione and to optimize its properties for use in various applications.
Synthesemethoden
2-(2-pyridinyl)-1H-phenalene-1,3(2H)-dione can be synthesized using a variety of methods, including the reaction of 2-bromopyridine with phthalic anhydride in the presence of a base, or the reaction of 2-chloropyridine with phthalic anhydride in the presence of an acid catalyst. The yield and purity of 2-(2-pyridinyl)-1H-phenalene-1,3(2H)-dione can be improved by using high-temperature and high-pressure conditions.
Wissenschaftliche Forschungsanwendungen
2-(2-pyridinyl)-1H-phenalene-1,3(2H)-dione has been extensively studied for its potential applications in various fields, including organic electronics, medicinal chemistry, and materials science. 2-(2-pyridinyl)-1H-phenalene-1,3(2H)-dione has been used as a building block in the synthesis of organic semiconductors for use in electronic devices such as solar cells and transistors. 2-(2-pyridinyl)-1H-phenalene-1,3(2H)-dione also exhibits anti-inflammatory and anti-cancer properties and has been studied as a potential drug candidate for the treatment of various diseases.
Eigenschaften
IUPAC Name |
2-pyridin-2-ylphenalene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO2/c20-17-12-7-3-5-11-6-4-8-13(15(11)12)18(21)16(17)14-9-1-2-10-19-14/h1-10,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSCALVNUPTBRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60385507 |
Source


|
| Record name | 1H-Phenalene-1,3(2H)-dione, 2-(2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Phenalene-1,3(2H)-dione, 2-(2-pyridinyl)- | |
CAS RN |
94318-98-6 |
Source


|
| Record name | 1H-Phenalene-1,3(2H)-dione, 2-(2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4'-(1,5-naphthalenediyl)bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B5124697.png)
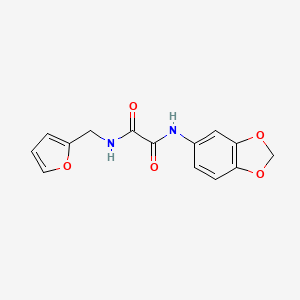
![ethyl 3-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoate](/img/structure/B5124726.png)
![1,4-bis(tricyclo[4.3.1.1~3,8~]undec-3-ylcarbonyl)piperazine](/img/structure/B5124737.png)
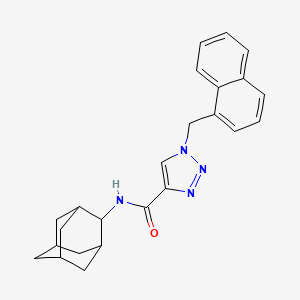
![N-cyclooctyl-4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5124749.png)
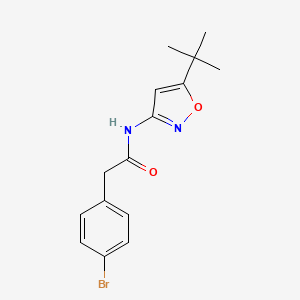
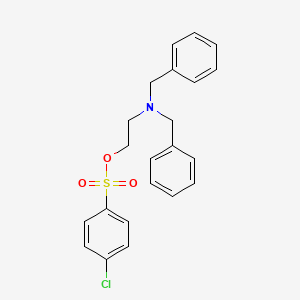
![2-[(3-ethyl-4-oxo-3,4-dihydro-1-phthalazinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5124764.png)
![N-{[1-(4-morpholinyl)cycloheptyl]methyl}-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5124779.png)
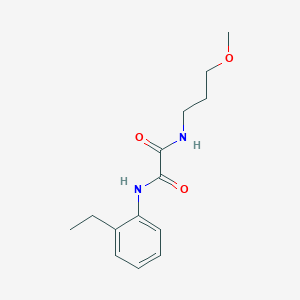
![N~2~-(4-chloro-2-methylphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5124796.png)
